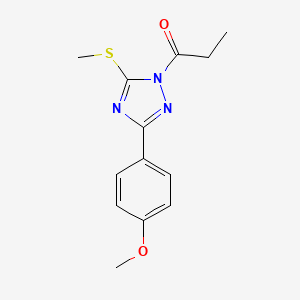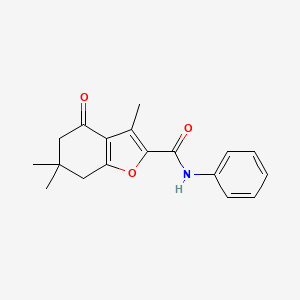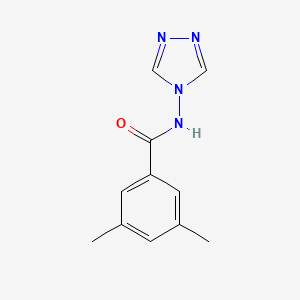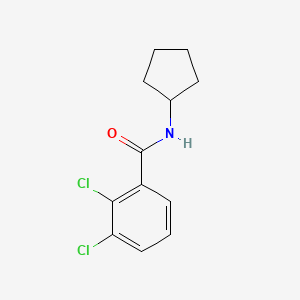
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family and has been studied for its unique properties and potential therapeutic uses. In
科学的研究の応用
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the expression of various proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has been shown to have other biochemical and physiological effects. Studies have suggested that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the major advantages of using 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole in lab experiments is its potency. The compound has been shown to have potent anti-cancer properties, making it a valuable tool in cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, making it important to use caution when handling and using the compound.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole. One area of research is in the development of new cancer therapies. The compound has shown promise in preclinical studies and could potentially be used in combination with other anti-cancer drugs to improve treatment outcomes. Another area of research is in the development of new anti-inflammatory and antioxidant therapies. The compound has shown potential in these areas and could be further studied for its therapeutic uses.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, anti-inflammatory properties, and antioxidant properties. The compound has a potent mechanism of action and has shown promise in preclinical studies. However, caution must be used when handling and using the compound due to its toxicity. Future research on this compound could lead to the development of new cancer therapies and anti-inflammatory/antioxidant therapies.
合成法
The synthesis of 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine with methyl propionate in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reacted with thioacetic acid to yield the final product. This method has been optimized and can be carried out in a few steps with high yields.
特性
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-11(17)16-13(19-3)14-12(15-16)9-5-7-10(18-2)8-6-9/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSSNNFJJVHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxy-phenyl)-5-methylsulfanyl-[1,2,4]triazol-1-yl]-propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)


